2,3-Dimethoxy-6-(trimethylsilyl)pyridine

Catalog No.
S889473
CAS No.
1131335-54-0
M.F
C10H17NO2Si
M. Wt
211.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Dimethoxy-6-(trimethylsilyl)pyridine

CAS Number

1131335-54-0

Product Name

2,3-Dimethoxy-6-(trimethylsilyl)pyridine

IUPAC Name

(5,6-dimethoxypyridin-2-yl)-trimethylsilane

Molecular Formula

C10H17NO2Si

Molecular Weight

211.33 g/mol

InChI

InChI=1S/C10H17NO2Si/c1-12-8-6-7-9(14(3,4)5)11-10(8)13-2/h6-7H,1-5H3

InChI Key

YEWXSCYFBZMKQZ-UHFFFAOYSA-N

SMILES

COC1=C(N=C(C=C1)[Si](C)(C)C)OC

Canonical SMILES

COC1=C(N=C(C=C1)[Si](C)(C)C)OC

2,3-Dimethoxy-6-(trimethylsilyl)pyridine is an organic compound characterized by its pyridine ring substituted with two methoxy groups and a trimethylsilyl group. Its molecular formula is C10H17NO2SiC_{10}H_{17}NO_2Si, and it has gained attention in organic synthesis due to its unique structural properties and reactivity. The presence of the trimethylsilyl group enhances its stability and solubility in organic solvents, making it a valuable reagent in various chemical transformations.

  • Pyridine Ring

    The pyridine ring is a six-membered aromatic heterocycle found in many biologically active molecules. It plays a crucial role in various processes, including signal transduction and enzyme regulation ScienceDirect: . Having a pyridine ring in 2,3-Dimethoxy-6-(trimethylsilyl)pyridine suggests it could be investigated for its potential to interact with biological targets.

  • Methoxy Groups

    The presence of two methoxy groups (CH3O) at positions 2 and 3 of the pyridine ring can enhance the compound's water solubility and influence its interaction with biological systems .

  • Trimethylsilyl Group

    The trimethylsilyl group (Si(CH3)3) is a protecting group commonly used in organic synthesis. It can be attached to a molecule to temporarily mask a reactive site and then later removed under specific conditions American Chemical Society: . In 2,3-Dimethoxy-6-(trimethylsilyl)pyridine, it could be envisioned as a protecting group for further synthetic transformations.

, including:

  • Cross-Coupling Reactions: It serves as a reagent in Suzuki and Stille coupling reactions, facilitating the formation of carbon-carbon bonds.
  • Aryne Generation: 2,3-Dimethoxy-6-(trimethylsilyl)pyridine can be converted into arynes through reactions with fluoride salts, such as cesium fluoride, under mild conditions .
  • Diels-Alder Reactions: The generated arynes can participate in Diels-Alder reactions with dienes, producing various cycloadducts .

Several synthesis methods have been reported for 2,3-Dimethoxy-6-(trimethylsilyl)pyridine:

  • Direct Alkylation: The compound can be synthesized through the alkylation of pyridine derivatives using trimethylsilyl reagents.
  • Functionalization of Pyridines: The introduction of methoxy groups can be achieved via electrophilic aromatic substitution or by using methoxy-containing reagents under controlled conditions .
  • Reactions with Aryne Precursors: Utilizing aryne chemistry allows for the generation of this compound from simpler precursors through selective functionalization .

The applications of 2,3-Dimethoxy-6-(trimethylsilyl)pyridine are diverse:

  • Organic Synthesis: It is widely used as a building block in the synthesis of complex organic molecules.
  • Pharmaceutical Development: Its derivatives may serve as potential drug candidates due to their biological activity.
  • Material Science: The compound may find use in developing new materials with specific electronic properties.

Interaction studies involving 2,3-Dimethoxy-6-(trimethylsilyl)pyridine focus on its reactivity with various electrophiles and nucleophiles. These studies help elucidate its role in catalysis and its potential as a ligand in coordination chemistry. Additionally, investigations into its interactions with biological targets are ongoing to understand its pharmacological potential.

Several compounds share structural similarities with 2,3-Dimethoxy-6-(trimethylsilyl)pyridine. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2,3-Dimethoxy-5-((trimethylsilyl)ethynyl)pyridineSimilar methoxy and trimethylsilyl groupsContains an ethynyl group enhancing reactivity
4-Methoxy-6-(trimethylsilyl)pyridineMethoxy and trimethylsilyl substitutionsDifferent substitution pattern affecting reactivity
2-Methoxy-6-(phenyl) pyridineContains a phenyl group instead of trimethylsilylOffers different electronic properties

The uniqueness of 2,3-Dimethoxy-6-(trimethylsilyl)pyridine lies in its specific combination of methoxy and trimethylsilyl groups at the 2 and 3 positions of the pyridine ring, which significantly influences its chemical reactivity and potential applications in organic synthesis.

Wikipedia

2,3-Dimethoxy-6-(trimethylsilyl)pyridine

Dates

Modify: 2023-08-16

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